1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Description
1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications
Development of Endothelin Receptor Antagonists
Antagonist Development : Research on similar benzodioxole-containing compounds has led to the development of potent endothelin receptor antagonists. These compounds, such as A-127722, exhibit high affinity and selectivity towards the ETA and ETB receptor subtypes, contributing to their potential in treating cardiovascular diseases. The exploration of benzodioxole replacements, including oxygenated benzenes, has yielded compounds with enhanced receptor selectivity and potency, indicating the potential for developing effective therapeutics based on these chemical frameworks (Tasker et al., 1997).
Antitubercular Agents
Antitubercular Activity : A study on pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, demonstrated moderate to good antitubercular activities. Through combined pharmacophore modeling and molecular docking studies, these compounds were evaluated against Mycobacterium tuberculosis, providing insights into the development of novel InhA inhibitors as antitubercular agents (Joshi et al., 2015).
Anticancer Research
Apoptosis Induction : The discovery of 1,2,4-oxadiazole derivatives as novel apoptosis inducers highlights their potential as anticancer agents. These compounds exhibit activity against breast and colorectal cancer cell lines, with specific derivatives showing promise in in vivo tumor models. The identification of the molecular target TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Antioxidant Activity
Antioxidant Compounds : The synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has led to the identification of potent antioxidants. Some of these compounds have demonstrated greater antioxidant activity than ascorbic acid, indicating their potential as therapeutic agents for oxidative stress-related conditions (Tumosienė et al., 2019).
Electronic and Photoluminescent Materials
Organic Light-Emitting Diodes (OLEDs) : Research into pyridine- and oxadiazole-containing materials for OLEDs has shown that these compounds can serve as efficient hole-blocking materials, enhancing device performance. The study of bis(1,3,4-oxadiazole) systems suggests their utility in improving the efficiency of light-emitting diodes, underscoring the versatility of oxadiazole derivatives in electronic applications (Wang et al., 2001).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-26-16-6-3-13(4-7-16)20-22-21(29-23-20)14-9-19(25)24(11-14)15-5-8-17-18(10-15)28-12-27-17/h3-8,10,14H,2,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAQHUTVHVVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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